Superior Cross-Coupling Kinetics of 1-Fluoro-4-iodobenzene vs. Bromo- and Chloro- Analogs
The carbon-iodine bond in 1-fluoro-4-iodobenzene exhibits significantly higher reactivity in transition metal-catalyzed cross-coupling reactions compared to the corresponding carbon-bromine and carbon-chlorine bonds. This is due to the lower bond dissociation energy of the C-I bond (approximately 65 kcal/mol) compared to C-Br (approx. 81 kcal/mol) and C-Cl (approx. 95 kcal/mol) [1]. This fundamental difference translates to faster oxidative addition, the rate-determining step in many catalytic cycles, enabling the use of milder conditions and achieving higher yields [2].
| Evidence Dimension | Bond Dissociation Energy (BDE) and Relative Reactivity |
|---|---|
| Target Compound Data | BDE(C-I) ~65 kcal/mol |
| Comparator Or Baseline | BDE(C-Br) ~81 kcal/mol; BDE(C-Cl) ~95 kcal/mol |
| Quantified Difference | C-I bond is ~16-30 kcal/mol weaker than C-Br/C-Cl bonds |
| Conditions | General bond energy data; reactivity order is well-established in organometallic chemistry. |
Why This Matters
The significantly lower BDE of the C-I bond directly enables faster, more efficient cross-coupling reactions, reducing process time and cost.
- [1] Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. View Source
- [2] LibreTexts Chemistry. (2019). 8.02 Relative Reactivity of Halide Leaving Groups. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkyl_Halides/Reactivity_of_Alkyl_Halides/8.02_Relative_Reactivity_of_Halide_Leaving_Groups View Source
